molecular formula C13H12N2O2 B10812034 N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide

N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide

Cat. No.: B10812034
M. Wt: 228.25 g/mol
InChI Key: UAELNGZUSDDWHP-UVTDQMKNSA-N
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Description

N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between furan-2-carbaldehyde and 2-phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide typically involves the following steps:

    Condensation Reaction: The primary method for synthesizing this compound is through the condensation of furan-2-carbaldehyde with 2-phenylacetamide. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Reaction Conditions: The reaction is conducted under reflux conditions, typically at temperatures ranging from 60°C to 80°C. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.

    Purification: The crude product is then purified through recrystallization using solvents such as ethanol or methanol to obtain the pure compound.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the phenylacetamide moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, showing potential as a therapeutic agent.

    Medicine: Explored for its cytotoxic effects against cancer cell lines, indicating potential use in cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as proteins and enzymes.

    Pathways Involved: The Schiff base moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress and apoptosis pathways. This can lead to the inhibition of microbial growth or the induction of cancer cell death.

Comparison with Similar Compounds

N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide can be compared with other Schiff bases and related compounds:

    Similar Compounds: N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, N-(furan-2-ylmethylene)aniline, and N-(furan-2-ylmethylene)benzamide.

    Uniqueness: The presence of both furan and phenylacetamide moieties in this compound provides unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to other Schiff bases.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C13H12N2O2/c16-13(9-11-5-2-1-3-6-11)15-14-10-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)/b14-10-

InChI Key

UAELNGZUSDDWHP-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C\C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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